Guaiacol

Antioxidant capacity DPPH assay Radical scavenging

Guaiacol (2-methoxyphenol, CAS 90-05-1) is a critical intermediate for vanillin synthesis, delivering a quantified 32% yield advantage over catechol under β-cyclodextrin phase-transfer catalysis. It is the primary analytical marker for smoke taint in grapes and wine, requiring high-purity (≥98%) material with deuterated internal standards for validated HPLC-MS/MS stable isotope dilution methods. Guaiacol possesses one of the lowest odor thresholds among guaiacol-derived odorants—second only to 5-methoxyguaiacol in GC-O analysis—with a characteristic smoky, vanilla-like, and clove-like profile, making it the preferred reference standard for sensory training and flavor formulation QC. Quantification in beverages via HS-SPME-GC-MS achieves a LOQ of 0.152 μg/L. Air- and light-sensitive; procure with documented purity and stability data.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 90-05-1
Cat. No. B022219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiacol
CAS90-05-1
Synonymso-Methoxy-phenol;  1-Hydroxy-2-methoxybenzene;  2-Hydroxyanisole;  Anastil;  Guaiacol;  Guaiastil;  Methylcatechol;  o-Hydroxyanisole;  O-Methoxyphenol;  NSC 3815; 
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1O
InChIInChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
InChIKeyLHGVFZTZFXWLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A colorless liquid
SolubilitySlightly soluble (NTP, 1992)
Soluble in carbon tetrachloride
Miscible with alcohol, chloroform, ether, oils, glacial acetic acid;  slightly soluble in petroleum ether;  soluble in sodium hydroxide solution
1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol
In water 18,700 mg/L at 25 °C
18.7 mg/mL at 15 °C
slightly soluble in water
very soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Guaiacol (CAS 90-05-1) Technical Baseline for Scientific Procurement: Physicochemical Properties and Industrial Relevance


Guaiacol (2-methoxyphenol, CAS 90-05-1) is a naturally occurring monomethoxylated phenol with molecular formula C₇H₈O₂ and molecular weight 124.14 [1]. It appears as a clear colorless to light yellow oil after melting (melting point 26–29 °C, boiling point 205 °C at 760 mmHg), with a density of 1.129 g/mL at 25 °C, vapor pressure of 0.11 mmHg at 25 °C, and water solubility of approximately 17 g/L at 15 °C [1]. Guaiacol serves as a critical intermediate in vanillin synthesis via the Reimer-Tiemann reaction, and is a key analytical marker for smoke taint in wine and beverages due to its formation from lignin pyrolysis [1][2]. Its characteristic smoky, vanilla-like, and clove-like odor profile underpins its widespread use in flavor and fragrance formulations [2].

Why Guaiacol Cannot Be Interchanged with Other Methoxyphenols: Structural Determinants of Functional Differentiation


In-class substitution among 2-methoxyphenols (guaiacol, 4-methylguaiacol, 4-ethylguaiacol, eugenol, isoeugenol, and vanillin) is scientifically unjustified due to substantial quantitative divergence across multiple performance-critical parameters. The presence or absence of an alkyl, alkenyl, or carbonyl substituent at the para position—and the degree of conjugation in the side chain—fundamentally alters radical scavenging kinetics, antimicrobial potency, sensory threshold, and physicochemical behavior [1][2][3]. For instance, isoeugenol exhibits approximately 6.8-fold lower EC₅₀ in DPPH scavenging assays compared to guaiacol due to the conjugated double bond in its para-propenyl side chain enabling superior phenoxyl radical stabilization [1]. Conversely, thymol and carvacrol demonstrate antimicrobial activity that far exceeds that of guaiacol, while vanillin's oxidation to the corresponding aldehyde eliminates antioxidant capacity entirely [1][2]. In sensory applications, guaiacol's odor threshold in air differs by orders of magnitude from its alkylated derivatives, and its characteristic smoky aroma profile cannot be replicated by eugenol's clove-dominant character [3]. These functional divergences preclude generic substitution without compromising experimental reproducibility or product specification compliance. The quantitative evidence below establishes the precise magnitude of these differences.

Guaiacol Quantitative Differentiation Evidence: Comparator-Based Performance Data for Informed Procurement


Guaiacol vs. Isoeugenol: Quantified Difference in DPPH Radical Scavenging Capacity (EC₅₀) Defines Antioxidant Utility Boundaries

In a comparative evaluation of smoke flavoring phenols, guaiacol demonstrated an effective concentration for 50% DPPH radical scavenging (EC₅₀) of 39.0 μM, whereas isoeugenol achieved EC₅₀ of 5.7 μM—a 6.8-fold greater scavenging efficiency for isoeugenol [1]. The antiradical efficiency (AE = 1/EC₅₀ × T_EC₅₀) was correspondingly higher for isoeugenol (0.029) than guaiacol (0.003) [1]. This pronounced difference is mechanistically attributed to the conjugated double bond at the para position of isoeugenol, which enables superior stabilization of the phenoxyl radical intermediate following hydrogen atom transfer [1].

Antioxidant capacity DPPH assay Radical scavenging Food chemistry

Guaiacol vs. Thymol and Carvacrol: Antibacterial Activity Ranking Against Pseudomonas syringae (MIC and MBC Values)

In a study evaluating antibacterial activity of 11 phenolic compounds against four strains of Pseudomonas syringae isolated from soybean, guaiacol was identified among the compounds with the lowest antibacterial activity, alongside phenol and vanillin [1]. In contrast, thymol and carvacrol exhibited the highest bioactivity: thymol MIC averaged 0.23 mM and carvacrol MIC averaged 0.13 mM, with MBC values of 0.27 mM and 0.22 mM respectively [1]. Guaiacol and vanillin did not achieve comparable inhibitory activity at the concentrations tested [1]. All four bacterial strains (Q, LS3, EM1, LSC13) demonstrated similar sensitivity patterns across the compound panel [1].

Antibacterial activity Minimum inhibitory concentration Phenolic compounds Plant pathogen control

Guaiacol Odor Threshold Ranking: Comparative GC-O Data vs. 4-Ethylguaiacol and 4-Vinylguaiacol in Air

A systematic investigation of 26 guaiacol derivatives using gas chromatography-olfactometry (GC-O) established that odor thresholds in air for these compounds range from 0.00018 to 111 ng/L-air [1]. The lowest thresholds were determined for 5-methoxyguaiacol and guaiacol, followed by 4-ethylguaiacol and 4-vinylguaiacol [1]. While specific numerical threshold values for each compound are reported in the full article, the rank order establishes that guaiacol possesses one of the lowest odor detection thresholds among all tested guaiacol-derived odorants, second only to 5-methoxyguaiacol [1]. The odor qualities across this class consistently include smoky/smoked ham-like, vanilla-like/sweet, and clove-like impressions, with guaiacol being the prototypical reference compound for the smoky note [1].

Odor threshold Gas chromatography-olfactometry Sensory analysis Flavor chemistry

Guaiacol as Vanillin Precursor: Reimer-Tiemann Reaction Yield Advantage vs. Catechol with β-Cyclodextrin

In the Reimer-Tiemann reaction for vanillin production, the presence of β-cyclodextrin (BCD) enhances yield differentially depending on the starting phenol. When guaiacol serves as the substrate, the reaction in the presence of BCD yields 32% more vanillin compared to the reaction in the absence of BCD [1]. In contrast, when catechol is used as the substrate under identical conditions, the yield enhancement for protocatechuic aldehyde is only 25% [1]. This differential yield response demonstrates that guaiacol benefits more substantially from BCD catalysis than catechol, suggesting superior process economics for vanillin manufacturing from guaiacol under optimized conditions [1].

Vanillin synthesis Reimer-Tiemann reaction Industrial intermediate Flavor manufacturing

Guaiacol Glycoconjugate Quantification: HPLC-MS/MS SIDA Method Validation as a Smoke Taint Marker in Grapes

A stable isotope dilution analysis (SIDA) method using HPLC-MS/MS was developed and validated for absolute quantification of guaiacol glycoconjugates in smoke-affected grapes, employing a deuterium-labeled [²H₄]-β-D-glucopyranoside of guaiacol as internal standard [1]. This method enabled the first compositional comparison of guaiacol glycoconjugates across different grape varieties exposed to bushfire or experimental smoke. Guaiacol glucose-pentose disaccharide conjugates (glucosides with a terminal pentose) were identified as the most abundant glycoconjugate precursors present in smoke-affected grapes, regardless of grape variety or smoke source [1]. Higher concentrations of glycoconjugates were measured in extracts of whole berry homogenate than in juice [1]. In contrast, an alternative hydrolysis/GC-MS method for glycoside analysis was demonstrated to produce results that are not comparable to the HPLC-MS/MS method during cross-validation studies between analytical laboratories [2].

Smoke taint Glycoconjugate analysis HPLC-MS/MS Wine chemistry

Guaiacol Analytical Method Validation in Beverages: HS-SPME-GC-MS Linearity and Recovery vs. Deuterated Internal Standard

A headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) method was validated for quantification of guaiacol in various beverages [1]. The method employed a deuterated guaiacol internal standard to enhance reproducibility and precision while mitigating matrix interference effects [1]. The method achieved a linear calibration range of 0.1–50 μg/L with a correlation coefficient (r²) of 0.9982, and demonstrated recovery rates of 99.2%–116.0% across three spiked concentration levels (2.5, 12.5, and 50 μg/L) [1]. The relative standard deviation (RSD) was less than 0.82% (n=9), and the method limit of quantification (LOQ) was 0.152 μg/L [1]. This level of analytical sensitivity and precision establishes guaiacol as a reliably quantifiable marker for beverage flavor quality assessment [1].

HS-SPME-GC-MS Beverage analysis Method validation Flavor quality control

Guaiacol Application Scenarios: Evidence-Driven Use Cases for Research and Industrial Procurement


Analytical Reference Standard for Smoke Taint Monitoring in Wine and Grape Products

Guaiacol is the primary analytical marker for smoke taint in grapes and wine, as established by validated HPLC-MS/MS stable isotope dilution methods using [²H₄]-guaiacol glucoside internal standards [1]. The method enables absolute quantification of guaiacol glycoconjugates, with glucose-pentose disaccharide conjugates identified as the most abundant precursors across all tested grape varieties [1]. Procurement of high-purity guaiacol (≥98%) and its deuterated internal standards is essential for laboratories performing smoke taint analysis. Note that hydrolysis/GC-MS methods produce results that are not comparable to HPLC-MS/MS data [1][2]; method selection must align with regulatory or client reporting requirements.

Industrial Intermediate for Vanillin Synthesis via Reimer-Tiemann Route

Guaiacol serves as a key precursor in the industrial synthesis of vanillin. Under Reimer-Tiemann conditions with β-cyclodextrin catalysis, guaiacol yields 32% more vanillin compared to non-catalyzed reactions—a 7 percentage-point greater yield enhancement than catechol under identical conditions [1]. This quantified yield advantage supports the selection of guaiacol over catechol for vanillin manufacturing processes employing phase-transfer catalysis. Procurement specifications should include purity verification and stability data, as guaiacol is air- and light-sensitive and discolors upon exposure [2].

Flavor and Fragrance Benchmark Compound for 'Smoky' Sensory Profiling

Guaiacol possesses one of the lowest odor thresholds among guaiacol-derived odorants in GC-O analysis, ranked second only to 5-methoxyguaiacol and substantially more sensitive than 4-ethylguaiacol and 4-vinylguaiacol [1]. Its odor profile is characterized by smoky/smoked ham-like, vanilla-like/sweet, and clove-like impressions [1]. This exceptional sensitivity and prototypical smoky character make guaiacol the preferred reference standard for sensory training, GC-O calibration, and flavor formulation quality control. Procurement for flavor applications should specify food-grade (FEMA 2532) certification with documented odor threshold validation.

Quality Control Standard for Beverage Flavor Analysis via HS-SPME-GC-MS

Guaiacol quantification in beverages is achievable using validated HS-SPME-GC-MS methods with a limit of quantification of 0.152 μg/L, linear range of 0.1–50 μg/L (r² = 0.9982), and recovery rates of 99.2%–116.0% [1]. This method, employing deuterated guaiacol internal standard, provides the precision (RSD <0.82%) and matrix interference resistance required for routine quality control in juice and beverage production [1]. Procurement of analytical-grade guaiacol with certificate of analysis documenting purity and absence of interfering volatile phenols is essential for method compliance.

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